REACTION_CXSMILES
|
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7](Br)[C:8]([CH:10]=O)=[CH:9][C:3]=2[O:2]1.[H-].[Na+].[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18]>>[O:2]1[C:3]2[CH:9]=[C:8]3[CH:10]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[S:15][C:7]3=[CH:6][C:4]=2[O:5][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C(=C2)C=O)Br
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=C1C(=C2)SC(=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |